molecular formula C15H17N5O4S2 B2573556 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1396678-47-9

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2573556
CAS RN: 1396678-47-9
M. Wt: 395.45
InChI Key: QINWJSBBTCSDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropylsulfonyl group, a tetrahydrothiazolo[5,4-c]pyridin-2-yl group, and a 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the carboxamide group might participate in acid-base reactions, while the cyclopropylsulfonyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its molecular structure. Unfortunately, without specific experimental data, it’s difficult to predict these properties .

Scientific Research Applications

Heterocyclic Compound Synthesis

The research into the preparation of 5‐substituted‐ and 3,5‐disubstituted‐s‐triazolo[4,3‐a]pyridines explores the cyclization of N-acyl-N′-(6-chloropyrid-2-yl)hydrazines to produce various heterocyclic compounds. These compounds are significant for their potential biological activities and their role in developing new pharmaceuticals (Schneller & Bartholomew, 1978).

Microwave-Assisted Synthesis

The paper on the microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines highlights the efficiency of modern techniques in synthesizing complex heterocyclic compounds. These compounds have been noted for their valuable biological activities, suggesting potential applications in drug development and other scientific research areas (Youssef, Azab, & Youssef, 2012).

Antitumor and Antimicrobial Activities

The exploration of enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities illustrates the potential medical applications of these heterocyclic compounds. The research shows how modifications to the molecular structure can lead to significant biological activities, suggesting a pathway for the development of new therapeutic agents (Riyadh, 2011).

Cardiovascular Agents

Studies on cardiovascular agents, including the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, demonstrate the potential of heterocyclic compounds in developing treatments for cardiovascular diseases. These compounds showed promising coronary vasodilating and antihypertensive activities, indicating their potential utility in cardiovascular therapeutics (Sato et al., 1980).

Mechanism of Action

    Target of action

    Compounds with a thiazolo[5,4-c]pyridine core, like the one in your compound, are often associated with a broad spectrum of pharmacological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structural features.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s hard to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated as a potential drug or chemical intermediate .

properties

IUPAC Name

N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S2/c1-19-13(21)5-4-11(18-19)14(22)17-15-16-10-6-7-20(8-12(10)25-15)26(23,24)9-2-3-9/h4-5,9H,2-3,6-8H2,1H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINWJSBBTCSDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.